3-(2-Bromo-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride
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Overview
Description
The compound "3-(2-Bromo-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride" is a derivative of pyrazole, a five-membered heterocyclic compound with two nitrogen atoms. The presence of a bromo and methoxy group on the phenyl ring suggests potential for varied chemical reactivity and biological activity. Pyrazole derivatives are known for their biological activities, which can include insecticidal, fungicidal, and anticancer properties .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazine with various precursors. For instance, 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides were synthesized from pyrazole carbonyl chloride and substituted phenylhydroxyamines, which were prepared by reducing substituted nitrobenzene compounds . Similarly, the synthesis of hetero annulated carbazoles involved a Claisen-Schmidt condensation followed by reactions with different organic reactants . These methods highlight the versatility of pyrazole chemistry and the potential routes that could be adapted for the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using techniques such as IR, 1H NMR, and HRMS . For example, the structure of novel hetero annulated carbazoles was established by FT-IR, 1H NMR, 13C NMR, X-ray diffraction, and elemental analysis . These techniques provide detailed information about the molecular framework and substitution patterns on the pyrazole core.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including cyclocondensation, substitution, and cycloaddition. For instance, brominated trihalomethylenones were used as precursors to synthesize different pyrazole derivatives through reactions with hydrazine monohydrate and other reagents . The reactivity of the bromo and methoxy groups on the phenyl ring of "this compound" would likely allow for similar transformations.
Physical and Chemical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility and crystallinity, can be influenced by their substitution patterns. For example, a cocrystal of a pyrazole derivative with one of its precursors was obtained, demonstrating the compound's ability to form defined crystalline structures . The chemical properties, including reactivity and stability, are also determined by the functional groups present on the pyrazole ring and the phenyl substituents. The biological activities, such as antimicrobial and antitumor effects, are significant for these compounds, as seen in various studies .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(2-bromo-4-methoxyphenyl)-1H-pyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O.ClH/c1-15-6-2-3-7(8(11)4-6)9-5-10(12)14-13-9;/h2-5H,1H3,(H3,12,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLUQYOXAOEQDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=NN2)N)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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